molecular formula C10H10BrN B8626609 5-Bromo-3,6-dimethylindole

5-Bromo-3,6-dimethylindole

Cat. No.: B8626609
M. Wt: 224.10 g/mol
InChI Key: JMXZPKDAKOIVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3,6-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound 5-Bromo-3,6-dimethylindole is characterized by the presence of a bromine atom at the 5th position and methyl groups at the 3rd and 6th positions on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,6-dimethylindole can be achieved through various methods. One common approach involves the bromination of 3,6-dimethylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,6-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Indoles: Formed through substitution reactions.

    Oxidized Indoles: Formed through oxidation reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Bromo-3,6-dimethyl-1H-indole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,6-dimethylindole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,6-dimethyl-1H-indole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

5-bromo-3,6-dimethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,12H,1-2H3

InChI Key

JMXZPKDAKOIVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1:1 mixture of 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid and 5-bromo-3,4-dimethyl-1H-indole-2-carboxylic acid (4.39 g, 16.4 mmol) in quinoline (10 mL) with copper powder (250 mg) was stirred at 240° C. for 3 h to give the corresponding mixture of the decarboxylated products. Upon cooling, ether (200 mL) was added and the mixture acidified with 5N HCl. The layers were separated, the organics were washed with brine, dried and evaporated. Chromatography (silica, 15% CH2Cl2 in hexane) and crystallization from a CH2Cl2/hexane mixture afforded the title compound (1.35 g 37%). 1H NMR (300 MHz, CDCl3) 7.74 (s, 1H), 7.21 (is, 1H), 6.90 (s, 1H), 2.48 (s, 3H), 2.27 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
250 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

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